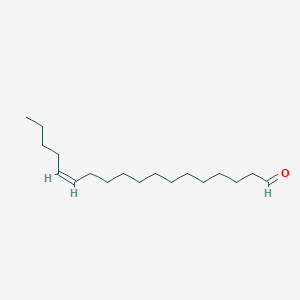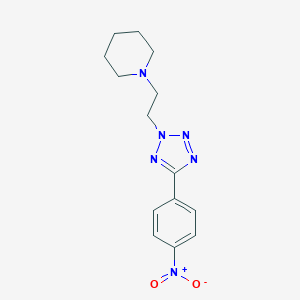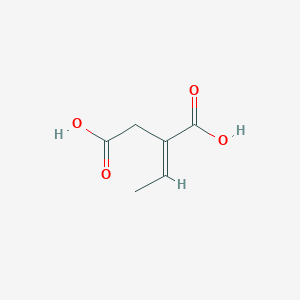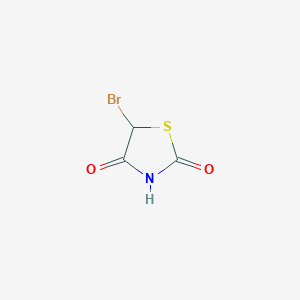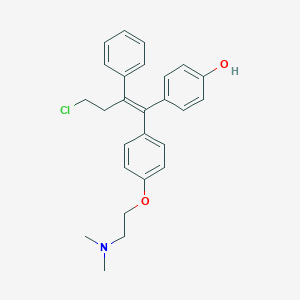
(E)-4-Hydroxytoremifene
Vue d'ensemble
Description
(E)-4-Hydroxytoremifene is a selective estrogen receptor modulator (SERM) that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of toremifene, which is a nonsteroidal antiestrogen drug used in the treatment of breast cancer. (E)-4-Hydroxytoremifene has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Biochemical and Pharmacological Effects
(E)-4-Hydroxytoremifene, as a metabolite of Toremifene, has been studied for its antiestrogenic and antitumor properties. This compound binds to estrogen receptors with higher affinity compared to Toremifene and inhibits the growth of MCF-7 cells, which are a type of breast cancer cell. Despite its weaker intrinsic estrogenic effect compared to Toremifene, 4-Hydroxytoremifene still demonstrates significant biological activity, including antiestrogenic actions at high doses and interactions with estrogen receptors (Kangas, 2004).
DNA Adduct Formation
Research involving DNA adduct formation in female Sprague-Dawley rats treated with Toremifene or α-Hydroxytoremifene, a predominant metabolite of Toremifene, showed that α-Hydroxytoremifene could interact with DNA. This interaction leads to the formation of DNA adducts, which may have implications for understanding the genetic and cellular impact of this compound and its potential role in chemotherapeutic applications (Costa et al., 2007).
Pharmacokinetics in Breast Cancer Patients
In a pharmacokinetic study involving patients with advanced breast cancer, plasma concentrations of 4-Hydroxytoremifene were measurable only at high doses of Toremifene. This study helps in understanding the metabolic and kinetic patterns of Toremifene and its metabolites, including 4-Hydroxytoremifene, in a clinical setting (Wiebe et al., 2004).
Reactivity and Potential Toxicity
The reactivity and potential toxicity of 4-Hydroxytoremifene have been studied. It is suggested that its formation of a quinone methide could be linked to cytotoxic effects, although these effects appear to be similar to the parent antiestrogens, suggesting that o-quinone formation from 4-Hydroxytoremifene may not significantly contribute to its cytotoxicity (Yao et al., 2001).
Metabolism Studies
Studies on the metabolism of Toremifene in liver microsomes have identified 4-Hydroxytoremifene as a metabolite, further elucidating the metabolic pathways of Toremifene and its analogues. Such studies contribute to a deeper understanding of the drug's metabolic fate and its implications for therapeutic use (Jones & Lim, 2002).
Propriétés
IUPAC Name |
4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443271 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Hydroxytoremifene | |
CAS RN |
177748-22-0 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



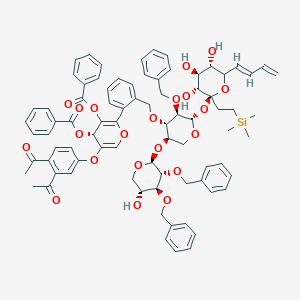

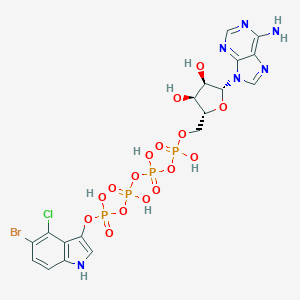
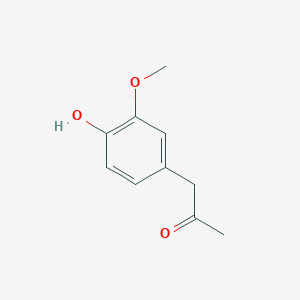
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
